2-chloro-6-methylisonicotinic acid isopropyl ester
Overview
Description
2-chloro-6-methylisonicotinic acid isopropyl ester is an organic compound that belongs to the class of isonicotinic acid esters It is characterized by the presence of a chloro substituent at the 2-position and a methyl group at the 6-position on the isonicotinic acid ring, with an isopropyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-methylisonicotinic acid isopropyl ester typically involves the esterification of 2-Chloro-6-methyl-isonicotinic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The chloro substituent on the aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 2-Chloro-6-methyl-isonicotinic acid and isopropanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the ester group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-Chloro-6-methyl-isonicotinic acid and isopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-methylisonicotinic acid isopropyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-methylisonicotinic acid isopropyl ester in biological systems is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methyl substituents, along with the ester group, may play a role in modulating the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Chloro-isonicotinic acid isopropyl ester: Lacks the methyl group at the 6-position.
6-Methyl-isonicotinic acid isopropyl ester: Lacks the chloro substituent at the 2-position.
Isonicotinic acid isopropyl ester: Lacks both the chloro and methyl substituents.
Uniqueness: 2-chloro-6-methylisonicotinic acid isopropyl ester is unique due to the presence of both chloro and methyl substituents on the isonicotinic acid ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
IUPAC Name |
propan-2-yl 2-chloro-6-methylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-7(3)12-9(11)5-8/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLNCMUINXQTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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